molecular formula C10H16O2 B1646727 1-Ethylcyclopentyl acrylate CAS No. 326925-69-3

1-Ethylcyclopentyl acrylate

Cat. No.: B1646727
CAS No.: 326925-69-3
M. Wt: 168.23 g/mol
InChI Key: FDOANYJWOYTZAP-UHFFFAOYSA-N
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Description

1-Ethylcyclopentyl acrylate is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its versatility and reactivity, making it a valuable component in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentyl acrylate can be synthesized through the esterification of acrylic acid with 1-ethylcyclopentanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclopentyl acrylate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the acrylate group to an alcohol.

  • Substitution: Substitution reactions can replace the acrylate group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: 1-Ethylcyclopentyl acetic acid

  • Reduction: 1-Ethylcyclopentanol

  • Substitution: Various substituted cyclopentyl derivatives

Scientific Research Applications

1-Ethylcyclopentyl acrylate is used in a wide range of scientific research applications, including:

  • Chemistry: It serves as a monomer in the synthesis of polymers and copolymers.

  • Biology: The compound is used in the development of bioactive molecules and drug delivery systems.

  • Medicine: It is utilized in the formulation of pharmaceuticals and medical devices.

  • Industry: this compound is employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

1-Ethylcyclopentyl acrylate is similar to other acrylate esters, such as methyl acrylate, ethyl acrylate, and butyl acrylate. its unique structure, which includes the cyclopentyl ring, provides distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopentyl group enhances the compound's stability and reactivity, making it suitable for specific applications.

Comparison with Similar Compounds

  • Methyl acrylate

  • Ethyl acrylate

  • Butyl acrylate

  • 2-Ethylhexyl acrylate

  • Isobutyl acrylate

Properties

IUPAC Name

(1-ethylcyclopentyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOANYJWOYTZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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